cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has the molecular formula C15H17IO3 and a molecular weight of 372.2 g/mol . This compound is known for its unique structure, which includes an iodophenyl group and a cyclohexane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of 3-iodobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles like sodium azide or thiol compounds.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study the effects of halogenated compounds on biological systems and their potential as therapeutic agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Uniqueness: cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZJRBTKJYOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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